molecular formula C6H4N2OS B12861016 4-(Thiazol-2-yl)oxazole

4-(Thiazol-2-yl)oxazole

Cat. No.: B12861016
M. Wt: 152.18 g/mol
InChI Key: MYVHQZYEGUNPRN-UHFFFAOYSA-N
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Description

4-(Thiazol-2-yl)oxazole is a heterocyclic compound that features both thiazole and oxazole rings. These rings are five-membered structures containing nitrogen, sulfur, and oxygen atoms. The unique combination of these rings in a single molecule imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yl)oxazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and α-haloketone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to produce larger quantities while maintaining high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiazol-2-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the rings can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or oxazole rings .

Scientific Research Applications

4-(Thiazol-2-yl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiazol-2-yl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The specific pathways and molecular interactions depend on the particular application and target .

Comparison with Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen.

    Oxazole: A five-membered ring containing oxygen and nitrogen.

    Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.

Comparison: 4-(Thiazol-2-yl)oxazole is unique due to the combination of both thiazole and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity compared to compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with biological targets and more versatile synthetic applications .

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-1,3-oxazole

InChI

InChI=1S/C6H4N2OS/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H

InChI Key

MYVHQZYEGUNPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=COC=N2

Origin of Product

United States

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